molecular formula C9H5ClN2O3 B3256559 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid CAS No. 27330-42-3

7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B3256559
CAS No.: 27330-42-3
M. Wt: 224.6 g/mol
InChI Key: ZZQDUJFUSYCSCD-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds This compound is characterized by its chlorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or carboxylic acid positions can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted naphthyridines.

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its structural features make it suitable for designing new pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary, but often include binding to specific sites on target molecules, altering their activity.

Comparison with Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is structurally similar but contains a quinoline ring instead of a naphthyridine ring.

  • 7-Chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid: This compound has a similar structure but with a different position of the nitrogen atoms in the ring.

Uniqueness: 7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQDUJFUSYCSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
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